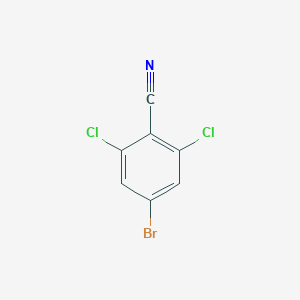

4-Bromo-2,6-dichlorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-2,6-dichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWBLKGGKNHCSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C#N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543189 | |

| Record name | 4-Bromo-2,6-dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99835-27-5 | |

| Record name | 4-Bromo-2,6-dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-dichlorobenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6393BH22T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 4-Bromo-2,6-dichlorobenzonitrile: A Versatile Intermediate for Chemical Synthesis

CAS Number: 99835-27-5 Molecular Formula: C₇H₂BrCl₂N Synonyms: Benzonitrile, 4-bromo-2,6-dichloro-

This technical document provides an in-depth overview of 4-Bromo-2,6-dichlorobenzonitrile, a halogenated aromatic nitrile that serves as a key building block in synthetic organic chemistry. Given its trifunctional nature—possessing bromo, chloro, and cyano moieties—this compound offers multiple reaction sites for constructing more complex molecular architectures. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery, agrochemical development, and material science.

Physicochemical and Spectroscopic Data

Precise experimental values for some physical properties of this compound are not consistently reported in publicly available literature. The data presented below is a compilation from various chemical suppliers and databases.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 99835-27-5 | N/A |

| Molecular Formula | C₇H₂BrCl₂N | [1] |

| Molecular Weight | 250.91 g/mol | [1][2] |

| Appearance | Off-white crystalline solid | [3] |

| Purity | Typically ≥98% | [2] |

| Density | 1.9 ± 0.1 g/cm³ (Predicted) | N/A |

| Flash Point | 146.7 ± 26.5 °C (Predicted) | N/A |

| InChI Key | NKWBLKGGKNHCSU-UHFFFAOYSA-N | [1] |

| SMILES | N#Cc1c(Cl)cc(Br)cc1Cl | [1] |

Table 2: Spectroscopic Data Summary

| Technique | Data |

| ¹H NMR | A single resonance peak is expected in the aromatic region (δ 7.5-8.0 ppm) corresponding to the two equivalent aromatic protons. |

| ¹³C NMR | Expected signals include those for the nitrile carbon (C≡N) around 115-120 ppm, the carbon bearing the nitrile group, the two carbons bearing chlorine atoms, the carbon bearing the bromine atom, and the two equivalent carbons bearing hydrogen atoms. The ipso-carbon attached to the bromine may show a lower chemical shift due to the 'heavy atom effect'[4]. |

| IR Spectroscopy | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Other bands would correspond to C-Cl, C-Br, and aromatic C-H and C=C stretching and bending vibrations. |

Synthesis and Experimental Protocols

This compound is not a naturally occurring compound and must be synthesized. A plausible and common method for its preparation involves a Sandmeyer reaction, a versatile transformation for converting aromatic amines into a wide array of functional groups via a diazonium salt intermediate.[5][6][7] The logical starting material for this synthesis is 4-Amino-2,6-dichlorobenzonitrile.

Proposed Experimental Protocol: Sandmeyer Reaction

This protocol is adapted from general Sandmeyer reaction procedures for analogous compounds.[3]

Step 1: Diazotization of 4-Amino-2,6-dichlorobenzonitrile

-

Suspend 4-Amino-2,6-dichlorobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in cold water dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt solution.

Step 2: Sandmeyer Bromination

-

In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr) (1.4 eq) in concentrated hydrochloric acid.

-

Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with continuous, vigorous stirring. Effervescence (release of N₂ gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification

-

Pour the reaction mixture into a large volume of ice water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

-

Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid residue by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Caption: Proposed synthesis of this compound via a Sandmeyer reaction.

Applications in Drug Discovery and Development

While no direct biological activity has been reported for this compound itself, its value lies in its role as a versatile chemical intermediate. The nitrile functional group is a common pharmacophore found in over 30 approved pharmaceuticals, where it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for covalent modification.[8] The halogen atoms on the aromatic ring provide key reactive sites for building molecular complexity.

The primary application of this compound is as a scaffold or building block for the synthesis of more complex, biologically active molecules.[9] The distinct reactivity of its functional groups allows for selective and sequential chemical modifications.

-

Suzuki and other Cross-Coupling Reactions: The bromine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the formation of new carbon-carbon bonds. This allows for the straightforward introduction of various aryl, heteroaryl, or alkyl groups at the 4-position.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms, activated by the electron-withdrawing nitrile group, can potentially undergo nucleophilic aromatic substitution with certain strong nucleophiles under specific conditions.

-

Nitrile Group Transformations: The cyano group is a highly versatile functional group that can be chemically transformed into several other important moieties:

-

Amine: Reduction (e.g., with LiAlH₄ or catalytic hydrogenation) yields a primary aminomethyl group, introducing a basic center.

-

Carboxylic Acid: Hydrolysis under acidic or basic conditions converts the nitrile to a carboxylic acid.

-

Amide: Partial hydrolysis yields the corresponding primary amide.

-

Tetrazole: Reaction with azides (e.g., sodium azide) can form a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry.

-

Caption: Synthetic utility of this compound as a chemical intermediate.

Safety and Handling

As with many halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For related compounds, toxicity has been noted upon ingestion, skin contact, or inhalation.[10] It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

Conclusion

This compound (CAS 99835-27-5) is a valuable and versatile intermediate for chemical synthesis. While it does not possess known intrinsic biological activity, its multifunctionality makes it an ideal starting point for the construction of novel compounds in drug discovery and agrochemical research. The strategic and selective manipulation of its bromo, chloro, and nitrile functional groups allows chemists to efficiently generate libraries of complex molecules for further investigation.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Page loading... [wap.guidechem.com]

- 10. 4-Bromo-2-chlorobenzonitrile | 154607-01-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to 4-Bromo-2,6-dichlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-dichlorobenzonitrile is a halogenated aromatic nitrile with the chemical formula C₇H₂BrCl₂N.[1] This technical guide provides a consolidated overview of its molecular structure, physicochemical properties, and available synthetic methodologies. Due to a notable lack of publicly available experimental data, this document also highlights areas where further research is required to fully characterize this compound and explore its potential applications in medicinal chemistry and materials science. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Molecular Structure and Chemical Identity

This compound is a substituted benzonitrile featuring a bromine atom at the para position (C4) and two chlorine atoms at the ortho positions (C2 and C6) relative to the nitrile group.

Table 1: Chemical Identity of this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 99835-27-5 | [2] |

| Molecular Formula | C₇H₂BrCl₂N | [1] |

| Molecular Weight | 250.91 g/mol | [1] |

| Canonical SMILES | C1=C(C(=C(C=C1Br)Cl)C#N)Cl | N/A |

| InChI Key | NKWBLKGGKNHCSU-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the scientific literature. The table below summarizes the available information, which is largely based on predictions and data from suppliers. Further experimental validation is necessary to confirm these properties. The solubility of the related compound 2,6-dichlorobenzonitrile is noted to be higher in organic solvents like ethanol, acetone, and dichloromethane than in water.[3]

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes | Reference |

| Physical State | Solid | Based on supplier information. | N/A |

| Melting Point | Not available | Experimental data is not available. | N/A |

| Boiling Point | Not available | Experimental data is not available. | N/A |

| Density | 1.85 g/cm³ (Predicted) | This is a computationally predicted value. | N/A |

| Solubility | Soluble in common organic solvents | Inferred from related compounds.[4] | N/A |

Spectroscopic Data

Comprehensive, experimentally verified spectroscopic data for this compound are not available in public databases. Researchers working with this compound will need to perform their own analyses (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm its identity and purity. For reference, spectral data for the related compound 4-bromobenzonitrile can be found in various databases.[5][6][7][8][9]

Synthesis and Reactivity

Postulated Synthetic Workflow

The synthesis of this compound could likely be achieved from 4-amino-2,6-dichlorobenzonitrile through a diazotization reaction followed by a Sandmeyer-type bromination. This proposed workflow is illustrated in the diagram below.

Caption: Postulated synthetic pathway for this compound.

A similar procedure has been described for the synthesis of 4-Bromo-2-chlorobenzonitrile from 4-amino-2-chlorobenzonitrile.[10]

Experimental Protocol for a Related Compound: Synthesis of 4-Bromo-2-chlorobenzonitrile[10]

The following protocol for a structurally similar compound is provided for illustrative purposes.

Materials:

-

4-Amino-2-chlorobenzonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Bromide (CuBr)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Petroleum Ether

-

Ice

Procedure:

-

Dissolve 4-amino-2-chlorobenzonitrile in concentrated HCl.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of NaNO₂ while maintaining the temperature between 0 and 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of CuBr in concentrated HCl.

-

Pour the cold diazonium salt solution into the CuBr solution.

-

Stir the reaction mixture for 2 hours at room temperature.

-

Pour the reaction mixture into ice water and extract the product with ethyl acetate.

-

Separate the organic layer and wash it successively with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain 4-bromo-2-chlorobenzonitrile.

Note: This protocol would need to be adapted and optimized for the synthesis of this compound.

Biological Activity and Drug Development Potential

There is currently no published research on the biological activity, mechanism of action, or potential therapeutic applications of this compound.

For context, the related compound 2,6-dichlorobenzonitrile is known to be a herbicide that acts by inhibiting cellulose biosynthesis.[11] Another related compound, 4-bromo-2-chlorobenzonitrile, has been patented for its potential use in treating castration-resistant prostate cancer through the inhibition of the androgen receptor. These findings suggest that halogenated benzonitriles can exhibit significant biological activity, warranting further investigation into the properties of this compound.

The workflow for screening a novel compound like this compound for biological activity would typically involve a series of in vitro and in vivo assays.

Caption: A generalized workflow for assessing the biological activity of a novel chemical entity.

Conclusion and Future Directions

This compound is a chemical compound with a well-defined structure but a significant lack of characterized physicochemical and biological data. The information available from chemical suppliers provides a basic identification, but a comprehensive understanding requires further experimental investigation.

For researchers and drug development professionals, this compound represents an unexplored area. Future work should focus on:

-

Definitive characterization: Obtaining experimental data for its melting point, boiling point, solubility, and full spectroscopic analysis (NMR, IR, MS).

-

Optimized synthesis: Developing and publishing a detailed and validated synthetic protocol.

-

Biological screening: Evaluating its activity in a broad range of biological assays to identify any potential therapeutic applications.

This technical guide serves as a starting point for such investigations and underscores the need for foundational research to unlock the potential of this and other under-characterized chemical entities.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 99835-27-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Benzonitrile, 4-bromo- [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. Benzonitrile, 4-bromo- [webbook.nist.gov]

- 8. Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 11. 2,6-Dichlorobenzonitrile - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of 4-Bromo-2,6-dichlorobenzonitrile

This document provides a comprehensive overview of the solubility characteristics of 4-bromo-2,6-dichlorobenzonitrile, a halogenated aromatic compound relevant as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] While specific quantitative solubility data is scarce in publicly available literature, this guide consolidates qualitative information, expected solubility based on chemical principles, and a detailed protocol for its experimental determination.

Compound Overview

This compound (CAS No: 99835-27-5) is a solid organic compound with the molecular formula C₇H₂BrCl₂N.[2] Its structure, featuring a benzonitrile core with bromine and chlorine substituents, renders it largely non-polar. This structural characteristic is the primary determinant of its solubility behavior. The compound is noted for its utility as a building block in organic synthesis.[1]

Solubility Profile

Direct, quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents is not extensively documented. However, qualitative assessments and data from safety documents and suppliers provide a general understanding. The compound's low water solubility is established, which is consistent with its hydrophobic aromatic structure.[3] It is expected to be soluble in common organic solvents.[1] A structurally similar compound, 2,6-dichlorobenzonitrile, is known to be soluble in solvents such as ethanol, acetone, and dichloromethane.[4][5]

Table 1: Qualitative Solubility Data for this compound

| Solvent | Solubility | Data Type | Source |

| Water | Low / Insoluble | Qualitative (from SDS) | [3] |

| Methanol | Soluble | Qualitative (from Supplier) | [6] |

| Common Organic Solvents | Expected to be Soluble | Inference/Qualitative | [1][4] |

Experimental Protocol for Solubility Determination

The following is a generalized "shake-flask" methodology for qualitatively and semi-quantitatively determining the solubility of a solid compound like this compound in a given organic solvent. This protocol is adapted from standard laboratory procedures for solubility testing.[7][8][9]

Objective: To determine if the compound is soluble, sparingly soluble, or insoluble in a specific solvent at a given temperature (e.g., room temperature).

Materials:

-

This compound

-

Selected organic solvent (e.g., acetone, ethanol, dichloromethane, ethyl acetate)

-

Small test tubes or vials (e.g., 1.5 mL or 5 mL capacity)

-

Analytical balance

-

Spatula

-

Vortex mixer or shaker

-

Graduated pipettes or micropipettes

Procedure:

-

Preparation: Accurately weigh a small, specific amount of this compound (e.g., 10 mg) and place it into a clean, dry test tube.[7]

-

Solvent Addition: Add a measured volume of the chosen organic solvent (e.g., 0.5 mL) to the test tube.[8]

-

Mixing: Vigorously shake or vortex the mixture for a set period (e.g., 60 seconds).[8] Ensure the entire solid is suspended in the solvent.

-

Observation: Allow the mixture to stand for a few minutes and observe.

-

Incremental Solvent Addition (for semi-quantitative analysis): If the compound did not dissolve completely in the initial volume, add another measured portion of the solvent (e.g., another 0.5 mL). Repeat the mixing and observation steps. Continue this incremental addition until the solid dissolves completely or a practical upper volume limit is reached.

-

Recording Data: Record the total amount of solute and the final volume of solvent required to achieve complete dissolution. The solubility can be expressed as an approximate concentration (e.g., < 20 mg/mL if 10 mg dissolved in 0.5 mL).

-

Temperature Control: For more precise measurements, conduct the entire procedure in a temperature-controlled environment, such as a water bath, as solubility is temperature-dependent.[10]

Visualization of Experimental Workflow

The logical flow of the solubility determination protocol can be visualized as follows.

References

- 1. Page loading... [guidechem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2,6-Dichlorobenzonitrile - Wikipedia [en.wikipedia.org]

- 6. 4-Bromo-2-chlorobenzonitrile | 154607-01-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. www1.udel.edu [www1.udel.edu]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,6-dichlorobenzonitrile

This technical guide provides a comprehensive overview of a viable synthesis pathway for 4-Bromo-2,6-dichlorobenzonitrile, a valuable building block in the development of pharmaceuticals and agrochemicals. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Introduction

This compound is an aromatic nitrile compound characterized by a benzene ring substituted with a bromine atom, two chlorine atoms, and a nitrile group. Its molecular structure offers multiple reactive sites, making it a versatile intermediate for the synthesis of more complex molecules. The strategic placement of the halogen and nitrile functional groups allows for a variety of chemical transformations, including nucleophilic aromatic substitution and reactions involving the nitrile moiety.

Synthesis Pathway: The Sandmeyer Reaction

A robust and well-established method for the synthesis of this compound is the Sandmeyer reaction.[1][2] This reaction facilitates the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[3] In this specific synthesis, the starting material is 4-Bromo-2,6-dichloroaniline.

The synthesis proceeds in two primary stages:

-

Diazotization: 4-Bromo-2,6-dichloroaniline is treated with a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (0–5 °C). This process converts the primary amino group into a diazonium salt.

-

Cyanation: The resulting diazonium salt is then reacted with a cyanide source, typically a mixture of copper(I) cyanide and sodium cyanide. This step substitutes the diazonium group with a nitrile group, yielding the final product, this compound.[4]

Overall Reaction Scheme

Caption: Overall synthesis pathway for this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from 4-Bromo-2,6-dichloroaniline, adapted from a similar, well-documented Sandmeyer cyanation procedure.[4]

3.1. Materials and Reagents

-

4-Bromo-2,6-dichloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN)

-

Sodium Bicarbonate (NaHCO₃)

-

Toluene

-

Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice

3.2. Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Flash column chromatography system

3.3. Procedure

Step 1: Diazotization

-

In a round-bottom flask, suspend 4-Bromo-2,6-dichloroaniline (1.0 equiv) in a mixture of deionized water and concentrated hydrochloric acid.

-

Cool the suspension to 0 °C using an ice bath with constant stirring.

-

Prepare a solution of sodium nitrite (1.1 equiv) in deionized water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained at 0 °C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0 °C to ensure the complete formation of the diazonium salt.

Step 2: Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv) and sodium cyanide (1.5 equiv) in deionized water.

-

Heat this cyanide solution to 70 °C.

-

Neutralize the previously prepared diazonium salt mixture by the portion-wise addition of solid sodium bicarbonate until effervescence ceases.

-

Add the neutralized diazonium salt solution in portions to the heated cyanide mixture at 70 °C.

-

Maintain the reaction mixture at 70 °C for 30 minutes after the addition is complete.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Extract the product with toluene.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude material via flash column chromatography to yield pure this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 4-Bromo-2,6-dichloroaniline | C₆H₄BrCl₂N | 240.91 | Cream-colored solid | 83-89 |

| This compound | C₇H₂BrCl₂N | 250.91 | Off-white crystalline solid | Not available |

Table 2: Spectroscopic Data

| Compound | ¹H NMR | ¹³C NMR | IR (cm⁻¹) | Mass Spec (m/z) |

| 4-Bromo-2,6-dichloroaniline | Available through spectral databases | Available through spectral databases | Available through spectral databases | Available through spectral databases |

| This compound | Predicted to show peaks in the aromatic region | Predicted to show peaks for aromatic carbons and the nitrile carbon | Expected nitrile (C≡N) stretch around 2230 cm⁻¹ | Expected molecular ion peak corresponding to the molecular weight |

Safety Considerations

-

This synthesis involves highly toxic reagents, including sodium cyanide and copper(I) cyanide. All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.

-

The diazotization reaction can be exothermic and produce gaseous byproducts. Careful temperature control is crucial.

References

Starting materials for 4-Bromo-2,6-dichlorobenzonitrile synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic routes for obtaining 4-Bromo-2,6-dichlorobenzonitrile, a key intermediate in the development of pharmaceuticals and other fine chemicals. The methodologies presented are based on established chemical principles and published experimental data for structurally related molecules.

Core Synthesis Strategy: From 2,6-Dichloroaniline

The most direct and commonly referenced pathway to this compound commences with the readily available starting material, 2,6-dichloroaniline. This multi-step synthesis involves the selective bromination of the aromatic ring, followed by the conversion of the amino group to a nitrile functionality via the Sandmeyer reaction.

Logical Workflow of the Synthesis

An In-depth Technical Guide to 4-Bromo-2,6-dichlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-dichlorobenzonitrile is a halogenated aromatic nitrile. Halogenated benzonitriles are a class of organic compounds that serve as versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of multiple halogen substituents and a nitrile group on the benzene ring provides a variety of reactive sites for further chemical modifications. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical identity, properties, and potential synthetic applications.

Chemical Identity and Synonyms

The primary identifier for this compound is its IUPAC name, which precisely describes its chemical structure. It is also known by several synonyms and registered under a unique CAS number for unambiguous identification in chemical databases and literature.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 99835-27-5[1] |

| Molecular Formula | C₇H₂BrCl₂N[2] |

| Molecular Weight | 250.91 g/mol [2] |

| Synonyms | Benzonitrile, 4-bromo-2,6-dichloro-[2] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its structure, it is expected to be a solid at room temperature with low solubility in water and good solubility in common organic solvents. The purity of the commercially available compound is typically around 98%.[1]

| Property | Value |

| Purity | 98%[1] |

| Appearance | Expected to be a white to off-white solid. |

| Solubility | Expected to be soluble in organic solvents. |

Synthesis

A potential synthetic route to this compound could start from 4-amino-2,6-dichlorobenzonitrile. The amino group would be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid), which is then displaced by a bromide using a copper(I) bromide catalyst.

Disclaimer: The following is a generalized, hypothetical experimental protocol based on known chemical transformations for similar compounds. It has not been experimentally validated for this specific compound and should be adapted and optimized under appropriate laboratory safety protocols.

Hypothetical Experimental Protocol: Sandmeyer Reaction

-

Diazotization: Dissolve 4-amino-2,6-dichlorobenzonitrile in a suitable acidic aqueous solution (e.g., HBr/H₂O) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

Continue stirring for a short period after the addition is complete to ensure full formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide mixture. Effervescence (evolution of N₂ gas) should be observed.

-

The reaction mixture may be gently warmed to ensure the reaction goes to completion.

-

Work-up: After the reaction is complete, the mixture is typically cooled and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layers are combined, washed with water and brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups: the nitrile group and the halogen substituents on the benzene ring.

-

Nitrile Group: The cyano (-C≡N) group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations open up pathways to a wide range of other functional groups and molecular scaffolds.

-

Halogen Substituents: The bromine and chlorine atoms on the aromatic ring are subject to nucleophilic aromatic substitution, although the ring is electron-deficient due to the presence of the electron-withdrawing nitrile group and halogens. More commonly, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are powerful methods for forming new carbon-carbon bonds. The differential reactivity of the C-Br versus C-Cl bonds could potentially allow for selective functionalization.

Given its structure, this compound is a "useful research chemical"[3] and a potential intermediate in the synthesis of more complex molecules for applications in:

-

Pharmaceuticals: As a building block for the synthesis of active pharmaceutical ingredients (APIs). The benzonitrile moiety is present in a number of marketed drugs.

-

Agrochemicals: As a precursor for the development of new herbicides, fungicides, and insecticides.

-

Materials Science: For the synthesis of novel organic materials with specific electronic or photophysical properties.

Signaling Pathways and Biological Activity

There is no specific information in the reviewed literature that links this compound to any particular signaling pathways or details its biological activity. In general, promiscuous reactivity of such halogenated organic compounds can lead to interactions with biological macromolecules, but specific data for this compound is lacking. Any investigation into its biological effects would require dedicated screening and toxicological studies.

Visualizations

Plausible Synthetic Pathway

Caption: Plausible synthesis of this compound via a Sandmeyer reaction.

General Reactivity Scheme

Caption: General reactivity of this compound at its functional groups.

References

Spectroscopic Profile of 4-Bromo-2,6-dichlorobenzonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Bromo-2,6-dichlorobenzonitrile, a compound of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages data from structurally analogous compounds to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed experimental protocols for acquiring such data are also presented.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of related compounds, including 4-bromobenzonitrile and 2,6-dichlorobenzonitrile.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 - 7.9 | Singlet | 2H | Aromatic H |

Rationale: The two protons on the aromatic ring are chemically equivalent due to the symmetrical substitution pattern and are expected to appear as a singlet in the downfield region, typical for aromatic protons. The exact chemical shift is influenced by the electron-withdrawing effects of the two chlorine atoms and the bromine atom.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 142 | C-Cl |

| ~ 135 - 137 | C-H |

| ~ 128 - 130 | C-Br |

| ~ 115 - 117 | C-CN |

| ~ 114 - 116 | C≡N |

Rationale: The chemical shifts of the carbon atoms are predicted based on the known effects of halogen and nitrile substituents on a benzene ring. The carbons attached to the electronegative chlorine atoms are expected to be the most deshielded, appearing at the lowest field. The carbon bearing the nitrile group and the nitrile carbon itself will also have characteristic chemical shifts.

Table 3: Predicted IR Spectroscopy Data (Solid, KBr Pellet or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2230 - 2240 | Medium-Strong | C≡N stretch |

| ~ 1550 - 1600 | Medium | C=C aromatic ring stretch |

| ~ 1450 - 1500 | Medium | C=C aromatic ring stretch |

| ~ 800 - 900 | Strong | C-H out-of-plane bend |

| ~ 700 - 800 | Strong | C-Cl stretch |

| ~ 550 - 650 | Medium-Strong | C-Br stretch |

Rationale: The nitrile group will exhibit a strong, sharp absorption in the characteristic region. The aromatic ring will show several C=C stretching vibrations. The positions of the C-H out-of-plane bending bands are indicative of the substitution pattern. The C-Cl and C-Br stretching vibrations are expected in the fingerprint region.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Abundance | Assignment |

| 249/251/253/255 | Variable | [M]⁺ (Molecular ion) |

| 222/224/226/228 | Variable | [M-CN]⁺ |

| 187/189/191 | Variable | [M-Br]⁺ |

| 142/144 | Variable | [M-Br-Cl]⁺ |

| 101 | Variable | [C₆H₂Cl]⁺ |

| 75 | Variable | [C₆H₃]⁺ |

Rationale: The mass spectrum will be characterized by a complex molecular ion cluster due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[1] The presence of one bromine and two chlorine atoms will result in a characteristic M, M+2, M+4, and M+6 pattern. Common fragmentation pathways for benzonitriles include the loss of the nitrile group (CN) and the halogen atoms.[2]

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid aromatic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30 or similar).

-

Number of Scans: 16-64 (depending on sample concentration).

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30 or similar).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique): [3][4][5][6]

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

-

In an agate mortar, grind 1-2 mg of this compound with approximately 100-200 mg of the dry KBr until a fine, homogeneous powder is obtained.[3]

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[5]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Alternative Methodology (Attenuated Total Reflectance - ATR): [1][7][8][9][10]

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[7]

-

Acquire the background and sample spectra as described above.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI): [11][12][13][14][15]

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

-

-

Ionization:

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound.

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

References

- 1. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 2. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 3. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 4. shimadzu.com [shimadzu.com]

- 5. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 6. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 7. agilent.com [agilent.com]

- 8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 9. Video: Attenuated Total Reflectance (ATR) Infrared Spectroscopy: Overview [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 15. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Purity Specifications of 4-Bromo-2,6-dichlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the purity specifications for 4-Bromo-2,6-dichlorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding the purity profile and the analytical methods for its determination is critical for ensuring the quality, safety, and efficacy of the final products. This guide outlines typical purity levels, potential impurities, and detailed analytical methodologies for the characterization of this compound.

Purity Specifications

This compound is typically available in high purity, suitable for demanding synthetic applications. The standard specifications from commercial suppliers are summarized in the table below.

| Parameter | Specification | Typical Value | Analytical Method |

| Appearance | White to off-white crystalline powder | Conforms | Visual Inspection |

| Purity (Assay) | ≥ 98.0% | 98.5% - 99.5% | HPLC, GC |

| Identification | Conforms to structure | Conforms | ¹H NMR, ¹³C NMR, MS |

| Melting Point | 138 - 142 °C | 139 - 141 °C | Capillary Method |

| Water Content | ≤ 0.5% | < 0.2% | Karl Fischer Titration |

| Individual Impurity | ≤ 0.5% | < 0.3% | HPLC, GC |

| Total Impurities | ≤ 1.5% | < 1.0% | HPLC, GC |

Potential Impurity Profile

The impurity profile of this compound is largely dependent on its synthetic route. A common method for its preparation is the Sandmeyer reaction, starting from 2,6-dichloro-4-bromoaniline. This process can lead to the formation of several process-related impurities and by-products.

A logical workflow for the analysis of this compound purity is depicted below.

The following table outlines potential impurities that may be present.

| Impurity Name | Structure | Source |

| 2,6-Dichloro-4-bromoaniline | 4-Br-2,6-Cl₂-C₆H₂-NH₂ | Unreacted starting material |

| 2,6-Dichlorobenzonitrile | 2,6-Cl₂-C₆H₃-CN | Reductive de-bromination |

| 4-Bromo-2,6-dichlorobenzamide | 4-Br-2,6-Cl₂-C₆H₂-CONH₂ | Hydrolysis of the nitrile group |

| 1,3-Dichloro-5-bromobenzene | 1,3-Cl₂-5-Br-C₆H₃ | De-cyanation side reaction |

| Isomeric Dibromo-dichlorobenzonitriles | e.g., 2,4-Br₂-2,6-Cl₂-C₆H-CN | Impurities in starting materials or side reactions |

Analytical Methodologies

Accurate determination of the purity and impurity profile of this compound requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% phosphoric acid) is effective.

-

Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

-

Detection: UV detection at 254 nm.

-

Quantification: The percentage purity is determined by the area normalization method. Impurities are quantified against a reference standard if available, or by area percent.

Table of HPLC Parameters:

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |

| Gradient | 0-5 min: 50% B, 5-20 min: 50-90% B, 20-25 min: 90% B, 25-30 min: 90-50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides excellent separation and definitive identification based on mass spectra.

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

Injection: 1 µL in splitless mode.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-500.

-

Identification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.

Table of GC-MS Parameters:

| Parameter | Value |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 50-500 |

Conclusion

The quality of this compound is paramount for its successful application in research and development. This guide provides a comprehensive framework for understanding and assessing its purity. Adherence to these, or similarly validated analytical methods, will ensure the reliability and reproducibility of synthetic processes and the integrity of the resulting products. For regulatory filings, these methods would require full validation according to ICH guidelines.

An In-depth Technical Guide to the Health and Safety of 4-Bromo-2,6-dichlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety information for 4-Bromo-2,6-dichlorobenzonitrile (CAS No. 99835-27-5). Specific toxicological data for this compound is limited. Therefore, information has been supplemented with data from structurally related compounds, such as 4-Bromo-2-chlorobenzonitrile and 2,6-Dichlorobenzonitrile. This guide should be used in conjunction with a formal risk assessment and the most current Safety Data Sheet (SDS) provided by the supplier.

Chemical and Physical Properties

This compound is a halogenated benzonitrile derivative. Its structure suggests it is a solid at room temperature with low water solubility, a common characteristic of similar aromatic nitriles.

| Property | Value | Reference |

| CAS Number | 99835-27-5 | [1][2] |

| Molecular Formula | C₇H₂BrCl₂N | [2][3] |

| Molecular Weight | 250.91 g/mol | [2][3] |

| Appearance | Off-white to beige crystalline solid (Inferred) | [4] |

| Purity | ≥97-98% | [1][5][6] |

| Density (Predicted) | 1.85 ± 0.1 g/cm³ | [6] |

| LD₅₀ (Oral, Rat) | No data available. (For 2,6-Dichlorobenzonitrile: 0.5 - 5 g/kg) | |

| LC₅₀ (Inhalation) | No data available. | |

| Solubility | Insoluble in water (Inferred). Soluble in organic solvents. | [7] |

| Storage Temperature | 2-8°C or Room Temperature, in a dry, sealed container. | [2] |

Hazard Identification and GHS Classification

Anticipated GHS Classification:

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed)

-

Acute Toxicity, Dermal: Category 3 or 4 (Toxic or Harmful in contact with skin)

-

Acute Toxicity, Inhalation: Category 4 (Harmful if inhaled)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)

-

Hazardous to the Aquatic Environment, Long-term: Category 2 (Toxic to aquatic life with long lasting effects)

Hazard Statements (Inferred):

-

H302: Harmful if swallowed.[7]

-

H332: Harmful if inhaled.[7]

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H411: Toxic to aquatic life with long lasting effects.[4]

Emergency and First Aid Procedures

Immediate action is critical in the event of an exposure. Always ensure the safety of the first aider.

-

General Advice: Show the Safety Data Sheet to the medical professional in attendance. Immediate medical attention is required for significant exposures.[7][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention, especially if symptoms of irritation or pain develop.[7][8]

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the victim is not breathing, perform artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][8]

Handling, Storage, and Personal Protective Equipment (PPE)

Safe Handling and Storage

-

Handling: Avoid all personal contact, including the inhalation of dust.[7] Use only in a well-ventilated area, preferably within a certified chemical fume hood. Do not eat, drink, or smoke in the work area. Wash hands and any exposed skin thoroughly after handling.[7]

-

Storage: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE. The following provides general recommendations:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.

-

Hand Protection: Wear impervious chemical-resistant gloves, such as nitrile rubber. Inspect gloves for integrity before use.

-

Skin and Body Protection: Wear a lab coat, and consider additional protective clothing such as an apron or coveralls for larger quantities or splash risks. Ensure footwear is closed-toe.

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) or a supplied-air respirator, depending on the exposure potential. All respirator use must be part of a formal respiratory protection program.

Accidental Release and Fire-Fighting Measures

Accidental Release Measures

-

Minor Spills (Solid): Evacuate unnecessary personnel. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place into a suitable, labeled container for disposal. Clean the spill area with soap and water, and collect the cleaning materials for disposal.

-

Major Spills: Evacuate the area and prevent entry. Alert emergency services. If safe to do so, contain the spill to prevent it from entering drains or waterways.[7] Only personnel trained in hazardous spill response should attempt to clean up a major spill.

Fire-Fighting Measures

-

Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[7]

-

Specific Hazards: The compound is not considered a significant fire risk but may burn.[7] Thermal decomposition can produce toxic and irritating gases, including nitrogen oxides (NOx), carbon oxides, hydrogen cyanide, and halogenated compounds (HBr, HCl).[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Experimental Protocols for Hazard Assessment

The following are summarized methodologies based on OECD Test Guidelines for assessing key toxicological endpoints.

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD TG 423)

-

Objective: To determine the acute oral toxicity of a substance and allow for its classification according to the GHS. This method uses a stepwise procedure with a small number of animals.

-

Animals: Healthy, young adult rats (typically female, as they are often more sensitive) are used. Animals are acclimatized for at least 5 days before the study.

-

Procedure: a. A group of 3 animals is used in each step. b. The substance is administered orally by gavage at one of the defined starting dose levels (e.g., 300 mg/kg or 2000 mg/kg). c. Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, behavior, etc.), and body weight changes for up to 14 days. d. Stepwise Decision Logic:

- If mortality occurs in 2 or 3 animals, the test is stopped, and the substance is classified.

- If 0 or 1 animal dies, the procedure is repeated with 3 more animals at a higher or lower dose level, depending on the outcome. e. A full necropsy is performed on all animals at the end of the observation period.

-

Classification: The substance is classified based on the pattern of mortality observed at the specific dose levels defined in the guideline.

Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis Test (Based on OECD TG 439)

-

Objective: To identify substances that are irritant to the skin (GHS Category 2) using an in vitro model, thereby reducing or replacing animal testing.

-

Test System: A commercially available Reconstructed Human Epidermis (RhE) model, which consists of non-transformed, human-derived keratinocytes cultured to form a multi-layered, differentiated epidermis.

-

Procedure: a. Preparation: The RhE tissues are pre-incubated in a defined culture medium. b. Application: A sufficient amount of the test chemical (solid or liquid) is applied topically to the surface of the tissue. Negative (e.g., saline) and positive (e.g., 5% SDS) controls are run in parallel. c. Exposure: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes). d. Post-Exposure: After exposure, the test chemical is carefully washed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours) to allow for the expression of cytotoxic effects. e. Viability Assessment: Tissue viability is measured using the MTT assay. Tissues are incubated with MTT solution, which is converted by mitochondrial dehydrogenases in viable cells into a blue formazan salt. The amount of formazan produced is quantified by measuring its optical density after extraction.

-

Classification: A chemical is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to 50% or less compared to the negative control.[9]

Visualized Workflows

Emergency Response to Personal Exposure

Caption: Workflow for responding to a personal chemical exposure event.

Laboratory Chemical Spill Cleanup Procedure

Caption: Logical workflow for cleaning up a minor laboratory chemical spill.

References

- 1. 99835-27-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. aksci.com [aksci.com]

- 6. Pharmaceutical and chemical intermediates,CAS#:99835-27-5,2,6-二氯-4-溴苯腈,Benzonitrile, 4-bromo-2,6-dichloro- [en.chemfish.com]

- 7. fishersci.com [fishersci.com]

- 8. 6574-98-7|2,4-Dichlorobenzonitrile|BLD Pharm [bldpharm.com]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Bromo-2,6-dichlorobenzonitrile from 2,6-dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of 4-bromo-2,6-dichlorobenzonitrile, a valuable building block in pharmaceutical and agrochemical research. The synthetic route commences with the regioselective bromination of commercially available 2,6-dichloroaniline to yield 4-bromo-2,6-dichloroaniline. Subsequent diazotization of the amino group, followed by a Sandmeyer reaction, affords the target nitrile. This three-step process is a reliable and scalable method for the preparation of this versatile intermediate. This application note includes comprehensive experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of three distinct halogen substituents on the benzene ring provides multiple sites for further functionalization, making it an attractive starting material for the generation of diverse chemical libraries in drug discovery programs. The synthetic pathway detailed herein involves a classical series of aromatic transformations, beginning with the electrophilic bromination of 2,6-dichloroaniline. The directing effects of the amino and chloro substituents favor the introduction of the bromine atom at the para position. The subsequent conversion of the aniline to the nitrile is achieved through the well-established diazotization and Sandmeyer reactions.[1][2][3][4]

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,6-dichloroaniline

This procedure outlines the bromination of 2,6-dichloroaniline using N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide (BPO) as a radical initiator.[5]

Materials:

-

2,6-dichloroaniline

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

-

Petroleum ether

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Apparatus for column chromatography

-

TLC plates and developing chamber

Procedure:

-

In a round-bottom flask, dissolve 2,6-dichloroaniline (1.0 eq) in carbon tetrachloride (e.g., 30 mL for a small-scale reaction).

-

To this solution, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (e.g., 0.05 eq).

-

Heat the reaction mixture to 60°C and stir for 7 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v) as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to obtain 4-bromo-2,6-dichloroaniline as a light yellow solid.

Step 2: Diazotization of 4-Bromo-2,6-dichloroaniline

This protocol describes the conversion of the amino group of 4-bromo-2,6-dichloroaniline into a diazonium salt. This procedure is adapted from a general method for the diazotization of anilines.[6]

Materials:

-

4-Bromo-2,6-dichloroaniline

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Distilled water

-

Ice

Equipment:

-

Beaker or flask

-

Magnetic stirrer

-

Ice bath

-

Thermometer

Procedure:

-

Dissolve 4-bromo-2,6-dichloroaniline (1.0 eq) in concentrated hydrochloric acid.

-

Cool the solution to 0-5°C using an ice bath while stirring.

-

Prepare a solution of sodium nitrite (1.05 eq) in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained between 0°C and 5°C.

-

After the addition is complete, continue to stir the mixture at 0-5°C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

The resulting diazonium salt solution should be used immediately in the next step.

Step 3: Sandmeyer Reaction for the Synthesis of this compound

This procedure details the conversion of the 4-bromo-2,6-dichlorobenzenediazonium salt to the corresponding nitrile using copper(I) cyanide.[1][2]

Materials:

-

4-Bromo-2,6-dichlorobenzenediazonium salt solution (from Step 2)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN) (optional, to form a solution of CuCN)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Reaction flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for silica gel chromatography

Procedure:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a minimal amount of water (if necessary, a small amount of sodium cyanide can be added to aid dissolution).

-

Cool the copper(I) cyanide solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Step 2 to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture into ice water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel chromatography (e.g., using a petroleum ether:ethyl acetate gradient) to yield the final product as a solid.

Data Presentation

| Parameter | Step 1: Bromination | Step 2: Diazotization | Step 3: Sandmeyer Cyanation | Overall |

| Starting Material | 2,6-dichloroaniline | 4-bromo-2,6-dichloroaniline | 4-bromo-2,6-dichlorobenzenediazonium salt | 2,6-dichloroaniline |

| Key Reagents | NBS, BPO | NaNO₂, HCl | CuCN | - |

| Solvent | Carbon Tetrachloride | Water/HCl | Water | - |

| Reaction Temperature | 60°C | 0-5°C | 0°C to Room Temp. | - |

| Reaction Time | 7 hours | 30 minutes | 1-2 hours | - |

| Typical Yield | ~70-80% | Assumed quantitative | ~70-75% (based on analogous reactions) | ~49-60% |

| Product Purity | >95% after chromatography | - | >98% after chromatography | >98% |

Note: Yields are estimates based on literature for similar reactions and may vary depending on experimental conditions.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Page loading... [guidechem.com]

- 6. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromo-2,6-dichlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-dichlorobenzonitrile is a sterically hindered and electron-deficient aryl halide, making it a challenging yet valuable substrate in palladium-catalyzed cross-coupling reactions. Its structure is of significant interest in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The Suzuki-Miyaura coupling reaction provides a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties at the 4-position of the benzonitrile ring. This document provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids, along with representative data and key considerations for successful reactions. The inherent steric hindrance from the two ortho-chloro substituents and the electronic effect of the nitrile group necessitate carefully optimized reaction conditions, particularly the choice of catalyst, ligand, and base.

Key Applications

The Suzuki coupling of this compound is a key step in the synthesis of a variety of substituted biphenyl compounds. These products can serve as advanced intermediates for:

-

Pharmaceuticals: The resulting biaryl structures are common scaffolds in drug discovery, exhibiting a wide range of biological activities.

-

Agrochemicals: Substituted biphenyls are integral to the development of novel pesticides and herbicides.

-

Materials Science: The unique electronic and photophysical properties of highly substituted biaryl nitriles make them attractive for applications in organic electronics and liquid crystals.

Quantitative Data Summary

The following table summarizes the expected yields for the Suzuki coupling of this compound with a selection of arylboronic acids under optimized conditions. These reactions demonstrate the versatility of the protocol with both electron-rich and electron-poor coupling partners.

| Entry | Arylboronic Acid | Product | Typical Yield (%) |

| 1 | Phenylboronic acid | 2,6-Dichloro-4-phenylbenzonitrile | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 2,6-Dichloro-4-(4-methoxyphenyl)benzonitrile | 80-90 |

| 3 | 3-Fluorophenylboronic acid | 2,6-Dichloro-4-(3-fluorophenyl)benzonitrile | 82-92 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2,6-Dichloro-4-(4-(trifluoromethyl)phenyl)benzonitrile | 75-85 |

| 5 | Thiophen-2-ylboronic acid | 2,6-Dichloro-4-(thiophen-2-yl)benzonitrile | 70-80 |

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol describes a general and robust method for the palladium-catalyzed Suzuki coupling of this compound with various arylboronic acids. Given the challenging nature of the substrate, the use of a highly active catalyst system is recommended.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

-

SPhos (2-6 mol%) or another suitable bulky, electron-rich phosphine ligand

-

Potassium phosphate (K₃PO₄), tribasic, anhydrous (2.0 - 3.0 equivalents)

-

1,4-Dioxane, anhydrous

-

Water, degassed

Equipment:

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Condenser (if heating for extended periods)

-

Inert gas supply (Argon or Nitrogen) with a manifold

-

Heating mantle or oil bath with a temperature controller

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2-1.5 equiv), potassium phosphate (2.0-3.0 equiv), palladium(II) acetate (1-3 mol%), and the phosphine ligand (e.g., SPhos, 2-6 mol%).

-

Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl bromide is typically in the range of 0.1-0.2 M.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki coupling of this compound.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for 4-Bromo-2,6-dichlorobenzonitrile in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established principles of organic chemistry, particularly palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. Specific experimental data for 4-bromo-2,6-dichlorobenzonitrile is limited in publicly available literature. Therefore, the presented protocols are illustrative and may require optimization for specific applications.

Introduction

This compound is a versatile, polyhalogenated aromatic building block with significant potential in the synthesis of complex pharmaceutical intermediates. Its structure, featuring a nitrile group and three halogen atoms with differential reactivity (Br > Cl), allows for a strategy of sequential and site-selective functionalization. The electron-withdrawing nature of the nitrile and chlorine substituents also activates the aromatic ring for certain transformations.